Home > Products > Screening Compounds P99552 > 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine - 882080-72-0

6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

Catalog Number: EVT-2540356
CAS Number: 882080-72-0
Molecular Formula: C15H11BrClN3
Molecular Weight: 348.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a quinazoline derivative, which is a group of compounds known for their diverse pharmacological properties, including antitumor, antibacterial, and antifungal activities. Quinazolines are extensively studied for their ability to interact with various biological targets, often leading to significant therapeutic effects.

Synthesis Analysis

The synthesis of 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 6-bromoquinazoline and 4-chlorobenzylamine.
  2. Reaction Conditions: The reaction is generally carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions, often requiring heating to facilitate the reaction.
  3. Key Reaction: The primary synthetic route involves a coupling reaction between 6-bromoquinazoline and 4-chlorobenzylamine, frequently utilizing a base such as triethylamine and a palladium catalyst in a Suzuki-Miyaura coupling reaction. This step is crucial for forming the desired amine linkage.
  4. Purification: Following synthesis, the product is typically purified through recrystallization or chromatography techniques to achieve the required purity levels.
  5. Yield Optimization: Industrial production may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity on a larger scale .
Molecular Structure Analysis

The molecular structure of 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine can be described as follows:

  • Core Structure: The compound features a quinazoline ring system, which consists of two fused aromatic rings.
  • Substituents:
    • A bromine atom is located at the 6-position of the quinazoline ring.
    • A chlorobenzyl group is attached to the nitrogen atom at the 4-position of the quinazoline.

Spectroscopic Analysis

The structural confirmation of this compound has been achieved through various spectroscopic techniques:

  • Infrared Spectroscopy (IR): Characteristic absorption bands corresponding to N-H stretching and C-H bending are observed.
  • Nuclear Magnetic Resonance (NMR): The NMR spectrum provides insights into the hydrogen environments within the molecule.
  • Mass Spectrometry (MS): Mass spectrometry aids in determining the molecular weight and confirming the molecular formula .
Chemical Reactions Analysis

6-Bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine participates in several chemical reactions:

  1. Substitution Reactions: The bromine and chlorine substituents can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups under specific conditions.
  2. Oxidation and Reduction: The compound can also undergo oxidation or reduction reactions, altering its chemical properties and reactivity.

Common Reagents

  • For substitution reactions, nucleophiles such as amines or thiols are often used in conjunction with bases.
  • Oxidizing agents like hydrogen peroxide or potassium permanganate are employed for oxidation reactions, while reducing agents such as sodium borohydride are used for reduction processes .
Mechanism of Action

The mechanism of action of 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine primarily involves its interaction with specific molecular targets:

  1. Target Interaction: This compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
  2. Binding Mechanism: It binds to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and blocking downstream signaling pathways that contribute to tumor growth .
  3. Biological Effects: By inhibiting EGFR activity, this compound may induce apoptosis in cancer cells and reduce tumor growth rates.
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine include:

  • Molecular Formula: C13_{13}H10_{10}BrClN2_{2}
  • Molecular Weight: Approximately 303.6 g/mol
  • Solubility: Generally soluble in organic solvents like DMF and THF but may have limited solubility in water.

Melting Point

The melting point of this compound typically ranges around specific values depending on purity but is generally reported between 120°C to 130°C .

Applications

6-Bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine has several significant applications:

  1. Medicinal Chemistry: It is being researched for potential therapeutic applications, particularly as an antitumor agent due to its inhibitory effects on EGFR.
  2. Biological Studies: The compound serves as a valuable tool in studies aimed at understanding cellular signaling pathways related to cancer progression.
  3. Chemical Research: It acts as a building block for synthesizing more complex molecules and serves as a reference compound in analytical chemistry studies .
Molecular Design & Rationale for Quinazoline-Based Therapeutics

Structural Motifs in Dual-Target Inhibitor Development

The quinazoline core serves as a privileged scaffold in medicinal chemistry due to its capacity for simultaneous engagement with multiple biological targets. In 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine, the planar bicyclic system (benzene fused to pyrimidine) provides a rigid platform for π-π stacking interactions within hydrophobic enzyme pockets. This molecular framework mimics adenine, enabling competitive binding at ATP sites of kinases and other nucleotide-dependent enzymes [3] [7]. The compound’s N-benzyl substituent extends orthogonally from the C4-position, occupying adjacent hydrophobic regions inaccessible to simpler quinazoline derivatives [8].

Comparative analysis with structural analogs reveals critical design principles:

  • Positional Isomerism Effects: Replacement of the 4-chlorobenzyl group with 3-chlorobenzyl (as in 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine) reduces tubulin polymerization inhibition by 15-fold due to altered steric compatibility with the colchicine binding site [2].
  • Bromine Role in DNA Interaction: The C6-bromine atom enhances DNA intercalation capacity, as evidenced by bathochromic shifts in UV-Vis spectra during DNA binding assays (Δλ = 12 nm) [3].

Table 1: Target Affinity Profiles of Quinazoline Structural Analogs

CompoundEGFR-TK IC₅₀ (μM)Tubulin Polymerization Inhibition (%)DNA Binding Constant (Kₐ × 10⁴ M⁻¹)
6-Bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine0.45 ± 0.0382 ± 2.13.7 ± 0.4
6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine1.92 ± 0.1168 ± 3.71.9 ± 0.3
Unsubstituted quinazolin-4-amine>10012 ± 1.40.4 ± 0.1

Role of Halogen Substituents in Target Selectivity

Halogen atoms serve as strategic molecular probes for optimizing target selectivity:

  • Bromine at C6 Position: The 6-bromo substituent enhances cellular permeability (Log P = 3.28) compared to non-halogenated analogs (Log P = 2.15). Its electron-withdrawing character reduces quinazoline ring electron density by 32% (calculated via DFT), strengthening hydrogen bonding with kinase hinge regions [3] [4]. Bromine’s polarizability facilitates halogen bonding with carbonyl groups of key residues (e.g., C=O of Thr766 in EGFR), confirmed by X-ray co-crystallography studies [7].
  • Chlorine in Benzyl Moiety: The 4-chlorobenzyl group contributes to selective kinase inhibition through hydrophobic enclosure within regulatory pockets. Molecular dynamics simulations reveal 40% stronger van der Waals interactions with VEGFR2 versus non-chlorinated derivatives [5]. Chlorine’s ortho effect positions the phenyl ring at a 55° dihedral angle relative to the quinazoline plane, optimizing steric complementarity with allosteric sites [4].

Table 2: Halogen Bonding Contributions to Binding Energy

Target ProteinBinding Energy (ΔG, kcal/mol)Halogen Bond Contribution (%)Key Interacting Residue
EGFR-TK-9.7 ± 0.438 ± 2Thr766 C=O
VEGFR2-8.2 ± 0.329 ± 3Glu885 backbone C=O
β-Tubulin-11.4 ± 0.642 ± 4Asn258 Oδ1

Pharmacophore Integration Strategies for Multifunctional Activity

The integration of discrete pharmacophores into 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine enables polypharmacology:

  • Quinazoline-Bromine Pharmacophore: Serves as the core inhibitory unit for kinase ATP-binding domains. Bromine’s van der Waals radius (1.85 Å) optimally fills a hydrophobic cleft present in 78% of oncogenic kinases [3] [7].

  • Chlorinated Benzyl Extension: Acts as a conformational modulator that allosterically enhances binding to tubulin’s colchicine site. SAR studies demonstrate that 4-chloro substitution increases cytotoxic potency against MCF-7 cells by 8-fold compared to 2-chloro or 3-chloro isomers [4] [5].

Synthetic strategies enable precise pharmacophore fusion:

  • Suzuki-Miyaura Cross-Coupling: Allows late-stage introduction of 4-fluorophenyl groups at C6 (replacing bromine) to tune selectivity toward folate pathway enzymes while retaining kinase affinity [4] [5].
  • Reductive Amination: Constructs the critical C4-N-CH₂-(4-ClC₆H₄) linkage under mild conditions (NaBH₃CN, 25°C), preserving bromine integrity at C6 [1] [9].

Table 3: Synthetic Approaches to Pharmacophore Integration

StrategyReaction ConditionsYield (%)Key Advantage
Suzuki-Miyaura Cross-CouplingPdCl₂(PPh₃)₂, K₂CO₃, dioxane/H₂O, 80°C61-75Enables C6-aryl diversification
Knoevenagel CondensationAcOH, reflux, 6h65-73Constructs E-styryl pharmacophores
Reductive AminationNaBH₃CN, MeOH, 25°C, 12h82 ± 4Preserves halogen sensitivity

The N-benzyl linkage acts as a metabolically stable tether, resisting CYP3A4 oxidation better than ethylene linkers (t₁/₂ = 6.7h vs 1.2h). This design balances conformational flexibility (< 3 rotatable bonds) with target residence time (kₒff = 0.017 s⁻¹) [7] [9]. Molecular docking confirms simultaneous engagement of both pharmacophores with EGFR-TK (ΔG = -9.7 kcal/mol) and tubulin (ΔG = -11.4 kcal/mol), validating the dual-target design rationale.

Figure 1: Pharmacophore Mapping of 6-Bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

Quinazoline Core:  - N1/N3: H-bond acceptors (kinase hinge binding)  - C6-Br: Halogen bond donor (pocket occupancy)  - C4-NH: H-bond donor (allosteric regulation)  Benzyl Extension:  - Chlorophenyl: Hydrophobic domain occupation  - CH₂ linker: Conformational flexibility modulator  

Properties

CAS Number

882080-72-0

Product Name

6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

IUPAC Name

6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

Molecular Formula

C15H11BrClN3

Molecular Weight

348.63

InChI

InChI=1S/C15H11BrClN3/c16-11-3-6-14-13(7-11)15(20-9-19-14)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,19,20)

InChI Key

VZSKRVICHCBGCJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)Br)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.